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Compound of Interest

5-(4-Bromophenyl)cyclohexane-
1,3-dione

Cat. No. B1287982

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Bromophenyl)cyclohexane-1,3-dione is a synthetic organic compound with potential
applications in medicinal chemistry and materials science. As a derivative of cyclohexane-1,3-
dione, it possesses a scaffold of interest for the development of novel therapeutic agents and
functional materials. Accurate characterization of its molecular structure is paramount for its
application and further development. This technical guide provides a comprehensive overview
of the expected spectroscopic data for 5-(4-Bromophenyl)cyclohexane-1,3-dione, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The
information presented herein is based on established spectroscopic principles and predicted
data, serving as a valuable resource for researchers in the field.

Chemical Structure and Properties
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Property Value

IUPAC Name 5-(4-bromophenyl)cyclohexane-1,3-dione
CAS Number 239132-48-0

Molecular Formula C12H11BrO2

Molecular Weight 267.12 g/mol

Appearance Expected to be a solid

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra in public databases, the

following data are predicted based on the chemical structure of 5-(4-

Bromophenyl)cyclohexane-1,3-dione and typical values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

'H NMR (Proton NMR) Predicted Data (500 MHz, CDCIs)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.50 Doublet 2H Ar-H (ortho to Br)
~7.20 Doublet 2H Ar-H (meta to Br)
~3.50 Multiplet 1H CH (C5)
~2.80 - 2.60 Multiplet 4H CH: (C4, C6)
~2.50 Singlet (broad) 2H CHz2 (C2)

13C NMR (Carbon-13) Predicted Data (125 MHz, CDCIs)
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Chemical Shift (6, ppm) Assighment

~ 205 C=0 (C1, C3)

~ 140 Ar-C (C-Br)

~132 Ar-CH (meta to Br)
~129 Ar-CH (ortho to Br)
~ 122 Ar-C (ipso)

~ 48 CHz (C2)

~ 45 CH: (C4, C6)

~ 40 CH (C5)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups

present in the molecule.

Wavenumber (cm—?) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 2960-2850 Medium Aliphatic C-H stretch
~1730-1700 Strong C=0 stretch (B-diketone)
~ 1600-1450 Medium-Strong Aromatic C=C stretch
~1100-1000 Strong C-Br stretch

Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show the molecular ion peak and

characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks for

bromine-containing fragments ([M]+ and [M+2]+ in a ~1:1 ratio) are expected.
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miz Interpretation
266/268 [M]*, Molecular ion
185 [M - Br]*

157 [CeHaBI]*

111 [CeH702]*

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to
acquire the spectroscopic data for 5-(4-Bromophenyl)cyclohexane-1,3-dione.

NMR Spectroscopy

Sample Preparation:
o Weigh approximately 5-10 mg of 5-(4-Bromophenyl)cyclohexane-1,3-dione.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

Data Acquisition (*H and 3C NMR):

Instrument: 500 MHz NMR Spectrometer

Solvent: CDCIz

Temperature: 298 K

1H NMR Parameters:

o Pulse sequence: zg30

o Number of scans: 16
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o Relaxation delay: 1.0 s
o Acquisition time: 3.28 s

o Spectral width: 20 ppm

e 13C NMR Parameters:
o Pulse sequence: zgpg30
o Number of scans: 1024
o Relaxation delay: 2.0 s

o Spectral width: 240 ppm

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Ensure the ATR crystal is clean by wiping it with isopropanol.

e Record a background spectrum of the empty ATR crystal.

¢ Place a small amount of the solid 5-(4-Bromophenyl)cyclohexane-1,3-dione sample onto
the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
e Acquire the IR spectrum over a range of 4000-400 cm™1,

o Clean the ATR crystal with an appropriate solvent after the measurement.

Mass Spectrometry (Electron lonization - El)

e Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)
« lonization Mode: Electron lonization (EI)

¢ lonization Energy: 70 eV
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e Mass Analyzer: Quadrupole
e GC Conditions (for sample introduction):

Column: HP-5MS (30 m x 0.25 mm, 0.25 um film thickness)

[¢]

Inlet Temperature: 250 °C

[¢]

[e]

Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold

for 5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

[e]

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for

spectroscopic analysis.
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Structure of 5-(4-Bromophenyl)cyclohexane-1,3-dione
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Caption: Molecular structure of 5-(4-Bromophenyl)cyclohexane-1,3-dione.
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General Workflow for Spectroscopic Analysis
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 5-(4-
Bromophenyl)cyclohexane-1,3-dione: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1287982#spectroscopic-data-nmr-ir-ms-
of-5-4-bromophenyl-cyclohexane-1-3-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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